molecular formula C8H15N B13148499 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine

1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine

Cat. No.: B13148499
M. Wt: 125.21 g/mol
InChI Key: RQVZMNPOEHWSQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine typically involves the reaction of cyclopropylamine with 2,2-dimethylcyclopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity samples .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of a dimethyl substitution, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)cyclopropan-1-amine

InChI

InChI=1S/C8H15N/c1-7(2)5-6(7)8(9)3-4-8/h6H,3-5,9H2,1-2H3

InChI Key

RQVZMNPOEHWSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2(CC2)N)C

Origin of Product

United States

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